molecular formula C11H8IN3O2S B2837475 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 302570-96-3

5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2837475
CAS No.: 302570-96-3
M. Wt: 373.17
InChI Key: DRLVOGHWWRRLDC-UHFFFAOYSA-N
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Description

5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H8IN3O2S and its molecular weight is 373.17. The purity is usually 95%.
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Biological Activity

5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly referred to as a derivative of thiobarbituric acid, has been the subject of various studies due to its potential biological activities. This compound exhibits promising effects in areas such as enzyme inhibition and anticancer properties. Below is a detailed overview of its biological activity supported by research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H7_{7}IN2_2O2_2S
  • Molecular Weight : 358.155 g/mol
  • CAS Number : 60045-63-8

The structure of 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine is characterized by the presence of an iodine atom on the phenyl ring, which influences its biological activity.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50_{50} values indicate the concentration required to inhibit 50% of the enzyme's activity:

CompoundIC50_{50} (µM)Activity Level
5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine554.76 ± 9.1Moderate
Rutin54.59 ± 2.20Significant
Acarbose875.75 ± 2.08Standard

The results suggest that while the compound shows moderate activity compared to standard inhibitors like rutin and acarbose, it still holds potential for further development as an α-glucosidase inhibitor .

2. Anti-Glycation Activity

In addition to enzyme inhibition, this compound has been evaluated for its anti-glycation properties, which are crucial in preventing diabetic complications:

CompoundIC50_{50} (µM)Activity Level
5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine554.76 ± 9.1Moderate
Dimeric Thiobarbituric Acid Derivative31.5 ± 0.81Significant

The dimeric analogue showed superior anti-glycation activity compared to the monomeric form, indicating that structural modifications can enhance biological efficacy .

3. Anticancer Properties

Recent studies have highlighted the antiproliferative effects of related compounds against various cancer cell lines, including breast cancer (MCF-7). The selectivity index (SI) was calculated to assess the compound's toxicity towards normal cells versus cancer cells:

CompoundCell LineIC50_{50} (µM)Selectivity Index
Related DerivativeMCF-7Significant>1
Normal Cell LineMCF-10Higher IC50_{50}<1

These findings indicate that while the compound may exhibit anticancer properties, its selectivity towards cancer cells over normal cells needs further investigation .

The mechanism by which 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine exerts its biological effects involves multiple interactions at the molecular level:

  • Hydrogen Bonding : The thioxo group forms hydrogen bonds with key amino acid residues in the active site of α-glucosidase.
  • Hydrophobic Interactions : The iodine substituent enhances hydrophobic interactions, contributing to binding affinity.
  • π–π Interactions : The phenyl ring engages in π–π stacking with aromatic residues within the enzyme's active site.

These interactions were confirmed through molecular docking studies, which indicated a favorable binding conformation for the compound .

Properties

IUPAC Name

6-hydroxy-5-[(4-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEKTMIHABXYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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